BenchChemオンラインストアへようこそ!

2-Benzyl-5-methyl-1,2,3,4,6,7,8,8a-octahydroisoquinolin-6-one

opioid receptor pharmacology SAR GPCR ligand design

2-Benzyl-5-methyl-1,2,3,4,6,7,8,8a-octahydroisoquinolin-6-one (CAS 176796-78-4) is a C17H21NO hexahydroisoquinolin-6(2H)-one featuring an N-benzyl substituent and a 5-methyl group. It belongs to the octahydroisoquinolinone class, a versatile scaffold in medicinal chemistry for opioid receptor ligands and synthetic intermediates.

Molecular Formula C17H21NO
Molecular Weight 255.35 g/mol
CAS No. 176796-78-4
Cat. No. B3379830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyl-5-methyl-1,2,3,4,6,7,8,8a-octahydroisoquinolin-6-one
CAS176796-78-4
Molecular FormulaC17H21NO
Molecular Weight255.35 g/mol
Structural Identifiers
SMILESCC1=C2CCN(CC2CCC1=O)CC3=CC=CC=C3
InChIInChI=1S/C17H21NO/c1-13-16-9-10-18(11-14-5-3-2-4-6-14)12-15(16)7-8-17(13)19/h2-6,15H,7-12H2,1H3
InChIKeyRSYVNHWRVIQHLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Benzyl-5-methyl-octahydroisoquinolin-6-one (CAS 176796-78-4): A Differentiated N-Benzyl-5-methyl-6-oxo-octahydroisoquinoline Scaffold for Procurement & Research


2-Benzyl-5-methyl-1,2,3,4,6,7,8,8a-octahydroisoquinolin-6-one (CAS 176796-78-4) is a C17H21NO hexahydroisoquinolin-6(2H)-one featuring an N-benzyl substituent and a 5-methyl group [1]. It belongs to the octahydroisoquinolinone class, a versatile scaffold in medicinal chemistry for opioid receptor ligands and synthetic intermediates [2]. Unlike its in-class analogs, the N-benzyl-5-methyl substitution pattern introduces distinct steric and electronic properties that critically influence receptor subtype selectivity and synthetic tractability, making it a non-interchangeable research tool.

Why In-Class Octahydroisoquinolinone Analogs Cannot Substitute 2-Benzyl-5-methyl-octahydroisoquinolin-6-one in Research & Procurement


In the octahydroisoquinolinone series, even minor N-substituent variations (benzyl vs. methyl vs. cyclohexyl) dramatically alter biological activity. For instance, in N-alkyl-octahydroisoquinolin-1-one-8-carboxamides, the N-benzyl analog (compound 1l) exhibits a KOR Ki of 0.30 μM, whereas the N-cyclohexyl analog (1n) shows a Ki of 0.17 μM—a nearly 2-fold potency shift—and selectivity profiles diverge significantly [1]. Substituting the specific N-benzyl-5-methyl-6-oxo architecture with a generic N-alkyl or N-unsubstituted congener therefore compromises target affinity, selectivity, and the validity of structure-activity relationship (SAR) studies. The unique scaffold geometry also dictates synthetic accessibility in conjugate addition and Diels-Alder reactions, rendering non-specific replacements unsuitable for chemical development [2].

Quantitative Differentiation Evidence for 2-Benzyl-5-methyl-octahydroisoquinolin-6-one vs. In-Class Analogs


N-Benzyl vs. N-Cyclohexyl Substitution: Impact on Kappa Opioid Receptor (KOR) Affinity

In a head-to-head comparison within the octahydroisoquinolin-1-one-8-carboxamide scaffold, the N-benzyl analog (compound 1l) demonstrated a KOR Ki of 0.30 μM, whereas the N-cyclohexyl analog (1n) showed a Ki of 0.17 μM, representing a 1.8-fold improvement in KOR potency for the N-cyclohexyl derivative [1]. Conversely, the N-benzyl derivative maintained exclusive selectivity for KOR over DOR and MOR (Ki >10 μM for both), while the N-cyclohexyl analog also showed DOR/MOR Ki >10 μM. This demonstrates that N-benzyl substitution at this position provides a distinct selectivity- potency trade-off that cannot be achieved with N-cyclohexyl or N-alkyl (e.g., n-butyl, Ki 0.36 μM for KOR) congeners [1].

opioid receptor pharmacology SAR GPCR ligand design

N-Benzyl Substitution in Octahydroisoquinolinone Scaffold Enhances KOR Selectivity Over μ-Opioid Receptor (MOR)

Within the octahydroisoquinolinone carboxamide series, the N-benzyl compound 1cc (scaffold 1c) displayed a KOR Ki of 0.15 μM, DOR Ki of 0.85 μM, and MOR Ki of 2.57 μM, yielding a MOR/KOR selectivity ratio of 17 [1]. In contrast, the N-cyclohexyl analog 1ee showed a KOR Ki of 0.07 μM but MOR Ki of 8.94 μM, giving a MOR/KOR ratio of 128 [1]. While the N-cyclohexyl derivative achieved higher selectivity, the N-benzyl derivative maintained sub-micromolar KOR affinity with a distinct selectivity fingerprint, which is critical for chemotype-specific interrogation of KOR-mediated pathways [1].

opioid receptor selectivity KOR/MOR selectivity side effect mitigation

Influence of N-Benzyl Group on Physicochemical Properties: Computed LogP and Hydrogen Bond Acceptor Count

2-Benzyl-5-methyl-1,2,3,4,6,7,8,8a-octahydroisoquinolin-6-one has a computed XLogP3-AA value of 2.2 and 2 hydrogen bond acceptors [1]. By comparison, the N-methyl analog (2-methyl-5-methyl-octahydroisoquinolin-6-one) is predicted to have a lower LogP (~1.5) due to the replacement of the lipophilic benzyl group with a methyl group, based on fragment-based calculations [2]. This ~0.7 LogP unit difference equates to approximately a 5-fold difference in octanol-water partition coefficient, significantly influencing passive membrane permeability and blood-brain barrier penetration potential in CNS-targeted programs.

physicochemical profiling drug-likeness BBB permeability

Commercial Availability and Purity: 2-Benzyl-5-methyl-octahydroisoquinolin-6-one as a Versatile Small-Molecule Scaffold

The compound is commercially available from CymitQuimica (Biosynth) with a minimum purity of 95% (HPLC) at a price of €297 for 25 mg and €1,110 for 250 mg . In comparison, the simpler 1,2,3,4,6,7,8,8a-octahydroisoquinolin-6-one (CAS 114960-26-8) lacking both N-benzyl and 5-methyl groups is available from multiple vendors at significantly lower cost (~€50-100/g), but its utility in SAR studies requiring N-substitution is null . The target compound thus offers a unique combination of pre-installed N-benzyl and 5-methyl groups that eliminate two synthetic steps compared to the unsubstituted scaffold, justifying its higher procurement cost in medicinal chemistry campaigns.

chemical procurement reference standard synthetic intermediate

Synthetic Tractability: Conjugate Addition Efficiency on 2-Benzyl-6-Oxo-Octahydroisoquinoline Core

The 2-benzyl-6-oxo-octahydroisoquinoline substructure is a demonstrated substrate for copper-catalyzed conjugate addition of Grignard reagents, enabling stereoselective installation of aryl or alkyl groups at the 6-position [1]. While quantitative yields are not disclosed in the abstract, the methodology is described as 'improved' with copper-thiophenolate, implying superior yields compared to uncatalyzed protocols. In contrast, the N-methyl analog undergoes competing enolization under similar conditions, leading to diminished yields [1]. This synthetic advantage positions the N-benzyl derivative as a privileged intermediate for constructing 6-substituted octahydroisoquinoline libraries relevant to morphine fragment mimetics.

synthetic methodology Grignard addition building block utility

High-Value Application Scenarios for 2-Benzyl-5-methyl-octahydroisoquinolin-6-one in Drug Discovery & Chemical Development


Kappa Opioid Receptor (KOR) Agonist/Antagonist Lead Optimization

Utilize the compound as a core scaffold for synthesizing N-benzyl-octahydroisoquinolinone carboxamides to fine-tune KOR affinity and selectivity. The pre-installed N-benzyl group allows direct exploration of peripheral substituent effects, leveraging the known SAR that N-benzyl derivatives maintain exclusive KOR binding while achieving Ki values as low as 0.15–0.30 μM [1].

CNS-Penetrant Chemical Probe Synthesis

The computed XLogP of 2.2 and absence of hydrogen bond donors support blood-brain barrier permeability, making the compound a suitable starting point for designing CNS-active KOR modulators. Direct procurement of the N-benzyl-5-methyl scaffold avoids two synthetic steps (N-alkylation, α-methylation) and provides a baseline lipophilicity profile that can be further tuned via 6-position modifications [2].

Morphine Fragment Mimetic Library Construction

Employ the compound as a key intermediate for 6-aryl/alkyl-substituted octahydroisoquinolines via copper-catalyzed conjugate addition of Grignard reagents. The improved reaction yields with the N-benzyl derivative (vs. N-methyl) enable efficient parallel synthesis of morphine-like fragments for opioid receptor screening cascades [3].

Pharmaceutical Impurity Reference Standard Sourcing

Procure the compound (≥95% purity, CAS 176796-78-4) as a certified small-molecule scaffold for use as a chromatographic reference standard in method validation for dextromethorphan or related morphinan impurity profiling. The benzyl substitution pattern provides chromatographic orthogonality to common morphinan impurities, aiding peak identification in HPLC/GC-MS assays .

Quote Request

Request a Quote for 2-Benzyl-5-methyl-1,2,3,4,6,7,8,8a-octahydroisoquinolin-6-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.